Boric acid;ethenol
Description
Contextualization of Boron Chemistry in Organic Synthesis
For over six decades, boron compounds have been indispensable tools in organic synthesis. acs.org Organoboron derivatives are central to some of the most well-known and powerful reactions, including hydroboration and the Suzuki-Miyaura coupling reaction. acs.org The versatility of boron is rooted in its unique electronic structure. With only six valence electrons, the sp2-hybridized boron atom in compounds like boronic acids possesses a vacant p orbital, making it a Lewis acid. wiley-vch.denumberanalytics.com This electron deficiency allows for a wide range of chemical transformations. wiley-vch.de
Boronic acids and their esters are arguably the most studied and synthetically useful class of organoboron compounds. acs.org Their stability and reactivity have made them popular in the synthesis of natural products, pharmaceuticals, and advanced materials. acs.orgnumberanalytics.comacs.org A key reaction in their utility is the transmetalation of their organic group to a transition metal, a critical step in coupling reactions. wikipedia.orgorganic-chemistry.org
Overview of Borate (B1201080) Ester Formation from Boric Acid and Alcohols
The reaction between boric acid and an alcohol, such as ethanol (B145695), is a classic example of esterification, resulting in the formation of a borate ester. wikipedia.org Specifically, boric acid reacts with three equivalents of ethanol to produce triethyl borate and water. ebi.ac.ukwikipedia.org This is a reversible equilibrium reaction. ebi.ac.ukwikipedia.org
B(OH)₃ + 3 C₂H₅OH ⇌ B(OCH₂CH₃)₃ + 3 H₂O ebi.ac.ukwikipedia.org
To drive the reaction towards the product, triethyl borate, the water formed during the reaction must be removed. ebi.ac.ukwikipedia.org This is often achieved through methods like azeotropic distillation. ebi.ac.ukwikipedia.orgorgsyn.org In this process, an azeotropic mixture of the alcohol and water is distilled off, effectively removing water from the reaction medium. orgsyn.orgmdpi.com The use of a dehydrating agent like concentrated sulfuric acid can also be employed. wikipedia.orgaakash.ac.in
Triethyl borate is a colorless liquid that is soluble in organic solvents like ethanol and diethyl ether but has low solubility in water. nih.govsolubilityofthings.comsciencemadness.org A characteristic feature of alkyl borates, including triethyl borate, is the green flame they produce upon combustion, a property utilized in qualitative analysis for the presence of boron. wikipedia.orgebi.ac.ukwikipedia.org
Table 1: Physical and Chemical Properties of Triethyl Borate
| Property | Value | Reference(s) |
|---|---|---|
| Chemical Formula | C₆H₁₅BO₃ | ebi.ac.ukwikipedia.org |
| Molar Mass | 145.99 g/mol | wikipedia.orgsciencemadness.org |
| Appearance | Colorless liquid | ebi.ac.ukwikipedia.orgsciencemadness.org |
| Density | 0.858 g/cm³ | wikipedia.orgsciencemadness.org |
| Melting Point | -85 °C | wikipedia.orgsciencemadness.org |
| Boiling Point | 118 °C | wikipedia.orgsciencemadness.org |
| Flash Point | 11 °C | wikipedia.org |
| Solubility in water | Reacts (hydrolyzes) | sciencemadness.org |
| Nature | Weak Lewis acid | ebi.ac.ukwikipedia.org |
Scope and Significance of Boric Acid/Ethanol-Derived Compounds in Advanced Research
The derivatives of the boric acid and ethanol reaction, primarily borate esters like triethyl borate, serve as crucial intermediates and building blocks in a multitude of advanced research areas. wikipedia.org
One of the most significant applications is in the synthesis of boronic acids and their esters, which are pivotal for the Suzuki-Miyaura cross-coupling reaction. wikipedia.orgwikipedia.org This palladium-catalyzed reaction forms carbon-carbon bonds between an organoboron compound and an organic halide or triflate, enabling the construction of complex molecules like polyolefins, styrenes, and substituted biphenyls. numberanalytics.comwikipedia.orglibretexts.org The Suzuki-Miyaura reaction has revolutionized synthetic chemistry, with profound impacts on pharmaceutical synthesis and materials science. numberanalytics.comnumberanalytics.com
Beyond their role as precursors, boron-containing compounds derived from these initial reactions are finding applications in:
Materials Science: Boron-based materials are being explored for energy storage applications, including lithium-ion batteries and hydrogen storage. numberanalytics.comnumberanalytics.comdergipark.org.tracs.orgrsc.org They are also used in the creation of advanced ceramics, composites, and polymers with unique properties. numberanalytics.comacs.orgmdpi.comdiva-portal.orgrsc.org For instance, borate esters can be used to cross-link polymers, leading to self-healing materials. diva-portal.orgrsc.org
Energy Technologies: Boron compounds contribute to the efficiency of solar panels and are used in nuclear energy applications. dergipark.org.tr Research is also active in developing boron-based catalysts for fuel cells. numberanalytics.com
Nanotechnology: Boron nanotubes and other nanomaterials exhibit unique optical and electronic properties, making them candidates for applications in lasers, photodetectors, and sensors. dergipark.org.tr Triethyl borate itself has been used as a surfactant to stabilize semiconductor nanoplatelets. nih.gov
Catalysis: The Lewis acidic nature of borate esters and other boron compounds allows them to function as catalysts in various organic reactions, such as epoxide polymerizations. wiley-vch.denumberanalytics.comwikipedia.org
The seemingly simple esterification of boric acid with ethanol unlocks a rich and diverse field of chemistry, providing the foundation for the synthesis of a wide array of compounds with significant applications in cutting-edge research and technology.
Structure
2D Structure
Properties
CAS No. |
55199-96-7 |
|---|---|
Molecular Formula |
C2H7BO4 |
Molecular Weight |
105.89 g/mol |
IUPAC Name |
boric acid;ethenol |
InChI |
InChI=1S/C2H4O.BH3O3/c1-2-3;2-1(3)4/h2-3H,1H2;2-4H |
InChI Key |
AUAZJKLSXDLWOM-UHFFFAOYSA-N |
Canonical SMILES |
B(O)(O)O.C=CO |
Related CAS |
55199-96-7 142517-79-1 |
Origin of Product |
United States |
Synthesis and Reaction Engineering of Borate Esters from Boric Acid and Ethanol
Fundamental Esterification Mechanisms
The formation of triethyl borate (B1201080) from boric acid and ethanol (B145695) is a classic example of esterification. This reaction can be understood through its stoichiometric pathways, the role of acid catalysis, and the critical need to manage the equilibrium by removing water.
Stoichiometric Condensation Pathways
The direct reaction between boric acid and an alcohol, such as ethanol, leads to the formation of a borate ester. wiley-vch.de Boric acid, with its three hydroxyl groups, can react with three equivalents of ethanol to produce triethyl borate and three molecules of water. wikipedia.org This condensation reaction is a reversible process, establishing an equilibrium between the reactants and products. wikipedia.org
This reaction represents the formal condensation of boric acid with three molecules of ethanol. ebi.ac.uk The resulting triethyl borate is a colorless liquid. wikipedia.org
Acid-Catalyzed Esterification of Boric Acid with Alcohols
To accelerate the rate of esterification, an acid catalyst is typically employed. wikipedia.orgmelscience.com Concentrated sulfuric acid is a common choice for this purpose. melscience.comdoubtnut.com The catalyst facilitates the reaction, though the fundamental equilibrium remains. wikipedia.org Boric acid itself can act as a catalyst for certain esterification reactions, particularly for α-hydroxycarboxylic acids, offering milder conditions compared to strong mineral acids. acs.orgnih.govresearchgate.net In the context of forming triethyl borate, the primary role of the added acid catalyst is to increase the reaction rate. wikipedia.org
The mechanism involves the protonation of a hydroxyl group on the boric acid, making it a better leaving group (water). This is followed by the nucleophilic attack of ethanol. This process repeats until all three hydroxyl groups are replaced by ethoxy groups.
Equilibrium Considerations and Water Removal Strategies
A significant challenge in the synthesis of triethyl borate is the reversible nature of the reaction. wikipedia.org The presence of water, a byproduct of the condensation, can shift the equilibrium back towards the reactants, thereby reducing the yield of the desired ester. wikipedia.org To drive the reaction forward and achieve high conversion, it is essential to remove the water as it is formed. wikipedia.org
Several strategies are employed for water removal:
Azeotropic Distillation: This is a common and effective method. wikipedia.org An appropriate solvent that forms an azeotrope with water is added to the reaction mixture. As the azeotrope boils at a lower temperature than any of the individual components, it can be distilled off, effectively removing water from the system. nih.gov A Dean-Stark apparatus is often used for this purpose. nih.gov
Adsorption: Dehydrating agents or adsorbents can be used to sequester the water produced during the reaction. wikipedia.orgvt.edu This prevents the water from participating in the reverse reaction.
By actively removing water, the equilibrium is continuously shifted towards the products, maximizing the yield of triethyl borate. wikipedia.org
Advanced Synthetic Methodologies for Triethyl Borate and Related Borate Esters
Building upon the fundamental principles of borate ester synthesis, advanced methodologies have been developed to create more complex and functionalized borate esters, as well as to improve the environmental footprint of the synthesis process.
Multi-Step Synthesis of Functionalized Borate Esters (e.g., N-containing, Benzotriazole (B28993) Derivatives)
The versatility of borate esters extends beyond simple trialkyl borates. Multi-step reaction sequences allow for the incorporation of various functional groups, leading to compounds with specialized properties. For instance, novel borate esters containing nitrogen and benzotriazole groups have been synthesized for use as lubricant additives. scienceopen.com These complex molecules often exhibit enhanced performance characteristics, such as improved hydrolysis stability, compared to simpler borate esters like triethyl borate. scienceopen.com The synthesis of these functionalized esters may involve the initial formation of a borate ester intermediate, which is then further reacted to introduce the desired functionalities. scienceopen.commdpi.com
Table 1: Examples of Functionalized Borate Esters and their Synthesis
| Functional Group | Synthetic Approach | Application |
| N-containing (Ethanolamine) | Multi-step reaction involving boric acid, ethanolamine, and other precursors. scienceopen.com | Lubricant additives with improved hydrolysis stability. scienceopen.com |
| Benzotriazole Derivatives | Incorporation of benzotriazole groups into the borate ester structure through multi-step synthesis. scienceopen.com | Multifunctional lubricant additives with enhanced tribological properties. scienceopen.com |
| Aryl Groups | Reaction of aryl Grignard reagents with trialkyl borates followed by hydrolysis. organic-chemistry.org | Intermediates in cross-coupling reactions (e.g., Suzuki coupling). wikipedia.org |
Green Chemistry Approaches in Borate Ester Synthesis (e.g., CO2 Utilization, Catalyst-Free Conditions)
In line with the principles of green chemistry, efforts have been made to develop more environmentally benign methods for borate ester synthesis. These approaches aim to reduce waste, avoid hazardous reagents, and improve energy efficiency.
One area of focus is the use of boric acid as a mild, low-cost, and environmentally friendly catalyst for esterification and amidation reactions. scispace.com While boric acid itself can be a catalyst, its efficiency and applicability can be enhanced. griffith.edu.auarkat-usa.org
Another green approach involves performing reactions under catalyst-free conditions where possible, or using more sustainable solvents. For instance, identifying effective solvents that are less hazardous and have a lower environmental impact is a key consideration. nih.govscispace.com While not directly related to CO2 utilization in the synthesis of triethyl borate from ethanol, the broader field of borate ester chemistry is exploring greener catalytic systems and reaction conditions. scispace.com The ultimate degradation of many boron-based catalysts and reagents into boric acid is also considered an environmentally favorable aspect. wiley-vch.de
Reaction Kinetics and Process Optimization in Borate Ester Production
The synthesis of borate esters, such as triethyl borate from boric acid and ethanol, is a reversible esterification reaction. ebi.ac.ukwikipedia.org The process is governed by a chemical equilibrium, which necessitates strategic process design to achieve high yields. The reaction kinetics and subsequent optimization are centered on manipulating this equilibrium and increasing the reaction rate.
The fundamental reaction is: B(OH)₃ + 3 C₂H₅OH ⇌ B(OC₂H₅)₃ + 3 H₂O wikipedia.org
The forward reaction's rate is influenced by several factors, including temperature, the molar ratio of reactants, and the presence of catalysts. A primary challenge in the production of borate esters is the presence of water as a byproduct. According to Le Chatelier's principle, the accumulation of water in the reaction mixture will shift the equilibrium to the left, favoring the reactants and thereby reducing the yield of the desired triethyl borate. ebi.ac.ukwikipedia.org Consequently, a significant aspect of process optimization is the continuous removal of water from the reaction medium. wikipedia.org
Key factors influencing the reaction kinetics and process optimization include:
Molar Ratio of Reactants: The stoichiometry of the reaction requires three moles of ethanol for every mole of boric acid. To drive the equilibrium towards the product side, an excess of the alcohol reactant is typically used. In a study on trimethyl borate synthesis, the yield was significantly affected by the methanol (B129727) dosage, with an optimal molar ratio of methanol to boron ([CH₃OH]/[B]) found to be 16. scientific-journal.com
Catalysis: The esterification is often catalyzed by an acid. ebi.ac.ukwikipedia.org The catalyst increases the rate at which the reaction reaches equilibrium but does not alter the position of the equilibrium itself.
Water Removal: As the reaction is reversible, the removal of water is crucial for maximizing the yield of the borate ester. ebi.ac.ukwikipedia.org The most common industrial method for this is azeotropic distillation, which continuously removes the water as it is formed, thereby pushing the reaction to completion. wikipedia.org Adsorption is another method that can be employed for water removal. wikipedia.org Research has shown that maintaining the least possible water content in the system is key to achieving a higher yield of the borate ester. scientific-journal.com
Detailed research findings have identified optimal conditions for various borate ester synthesis processes. While specific kinetic data for the boric acid-ethanol reaction is proprietary and varies with the exact process, data from related syntheses provide insight into effective optimization strategies.
Table 1: Optimized Process Parameters for Borate Ester Synthesis
This table summarizes optimized conditions from different studies on borate ester production, illustrating the key parameters that are manipulated to enhance yield. Note that the starting materials and specific esters may differ, but the underlying principles of optimization are analogous.
| Parameter | Optimized Value | Borate Ester/Process | Source |
| Reaction Temperature | 120 °C | Trimethyl Borate from Ulexite | sci-hub.se |
| Reaction Time | 60 minutes | Trimethyl Borate from Ulexite | sci-hub.se |
| Stirring Speed | 750 rpm | Trimethyl Borate from Ulexite | sci-hub.se |
| Solid to Liquid Ratio | 0.05 g/ml | Trimethyl Borate from Ulexite | sci-hub.se |
| Esterification Time | 4 hours | Trimethyl Borate from Barium Perborate | scientific-journal.com |
| Molar Ratio [CH₃OH]/[B] | 16 | Trimethyl Borate from Barium Perborate | scientific-journal.com |
| Molar Ratio [HNO₃]/[Ba] | 2 | Trimethyl Borate from Barium Perborate | scientific-journal.com |
Table 2: Research Findings on Borate Ester Yield
This table presents research findings on the yields achieved under optimized conditions for different borate ester synthesis routes.
| Starting Materials | Product | Key Optimization Strategy | Achieved Yield/Conversion | Source |
| Barium Perborate, Methanol, Nitric Acid | Trimethyl Borate | Optimized molar ratios and reaction time | 77.7% conversion of boron to TMB | scientific-journal.com |
| Ulexite, Methanol, CO₂ | Trimethyl Borate | Optimized temperature, pressure, and time | 92.94% of B₂O₃ taken into solution | sci-hub.se |
| Paraffins, Boric Acid | Borate Esters of Long Chain Alcohols | Pre-activation of boric acid at high temp. | 85-87% alcohol yield | google.com |
Catalytic Applications of Boric Acid and Borate Esters in Organic Synthesis
Boric Acid as a Lewis Acid Catalyst
Boric acid's efficacy as a catalyst stems from its nature as a weak, monobasic Lewis acid. nih.gov Unlike Brønsted acids, which donate protons, boric acid accepts a hydroxide (B78521) ion from water to form the tetrahydroxyborate ion, releasing a proton in the process. nih.gov This mode of action, coupled with its ability to form reversible covalent bonds with hydroxyl groups, underpins its catalytic activity in a range of organic reactions. organic-chemistry.orgchem-station.comyoutube.com
Mechanistic Insights into Boric Acid Catalysis
The catalytic action of boric acid is primarily attributed to its Lewis acidity, which allows it to activate carbonyl groups and other functionalities containing oxygen or nitrogen atoms. organic-chemistry.orgscielo.br In reactions involving carboxylic acids, for instance, boric acid is proposed to form an acyloxyboron intermediate. This intermediate is more electrophilic than the parent carboxylic acid, thus facilitating nucleophilic attack. Theoretical studies have supported the facile formation of such acyloxyboronic acid intermediates under mild conditions. organic-chemistry.org This activation mechanism is central to its role in esterification, amidation, and condensation reactions. The ability of boron to cycle between different coordination states and form complexes with various ligands allows for diverse modes of activation. organic-chemistry.org
Selectivity in Esterification Reactions (e.g., α-Hydroxycarboxylic Acids)
Boric acid has demonstrated remarkable chemoselectivity in the esterification of α-hydroxycarboxylic acids. researchgate.netnih.govmdpi.comunt.eduresearchgate.net It can catalyze the selective esterification of the carboxylic acid group in the presence of an α-hydroxy group, without significantly affecting other carboxylic acids, including β-hydroxy acids within the same molecule. researchgate.netnih.govresearchgate.net This selectivity is attributed to the formation of a five-membered cyclic intermediate involving the α-hydroxy and carboxyl groups with the boron atom, which accelerates the esterification process. unt.edu
For example, the reaction of malic acid, which contains both an α- and a β-hydroxycarboxylic acid moiety, with methanol (B129727) in the presence of boric acid results in the high-yield formation of the monoester at the α-position, leaving the β-carboxylic group intact. unt.edu This high degree of selectivity under mild, ambient temperature conditions highlights the utility of boric acid as a catalyst for complex molecules. researchgate.net
| α-Hydroxycarboxylic Acid | Alcohol | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Malic Acid | Methanol | α-Methyl monoester | High | unt.edu |
| Tartaric Acid | Methanol | Dimethyl ester | Excellent | researchgate.net |
| Mandelic Acid | Methanol | Methyl mandelate | Excellent | researchgate.net |
| Citric Acid | Methanol | Monomethyl ester | Major Product | mdpi.com |
Applications in Condensation Reactions (e.g., Aldol, Indole)
Boric acid is an effective catalyst for various condensation reactions, including aldol-type and indole synthesis reactions. wikipedia.orgorganic-chemistry.org In aldol condensations, boric acid facilitates the reaction between aldehydes and ketones to form α,β-unsaturated carbonyl compounds. reddit.com The proposed mechanism involves the formation of an enol borate (B1201080) intermediate, with the formation of this intermediate being the rate-determining step. reddit.com This method has been shown to produce nearly quantitative yields of the desired products. total-synthesis.com Microwave-assisted, solvent-free aldol condensations catalyzed by boric acid have also been developed as an environmentally friendly protocol. wikipedia.org
In the context of indole chemistry, boric acid catalyzes the condensation of indoles with carbonyl compounds to produce bis(indolyl)methanes. wikipedia.org Borane catalysts, such as B(C6F5)3, have been employed for the C-H borylation of indoles, which can then undergo further transformations. libretexts.org The synthesis of various indole derivatives has been achieved through palladium-catalyzed cross-coupling reactions of o-nitrobenzyl cyanides with boronic acids, showcasing the versatility of boron compounds in indole functionalization. semanticscholar.org
Role in Protection and Deprotection of Organic Functional Groups
Boric acid serves as a cost-effective and environmentally benign catalyst for the protection and deprotection of organic functional groups, particularly alcohols and amines. researchgate.netresearchgate.net It has been successfully used to catalyze the trimethylsilylation of a wide range of alcohols and phenols using hexamethyldisilazane (HMDS) in acetonitrile. researchgate.net The subsequent deprotection of these trimethylsilyl (TMS) ethers can be achieved efficiently using boric acid in water at room temperature. researchgate.net
Furthermore, silica-supported boric acid has been shown to be an effective catalyst for the chemoselective acetylation of amines. researchgate.net For instance, in molecules containing both amino and hydroxyl groups, such as tyramine, the amino group can be selectively acetylated in the presence of the hydroxyl group. researchgate.net This selectivity is a significant advantage in the synthesis of complex molecules requiring differential protection of functional groups. While boronic acids are more commonly discussed as protecting groups for diols, boric acid's catalytic role in these protection/deprotection sequences is a valuable tool in organic synthesis. chem-station.comsemanticscholar.org
Borate Esters as Catalysts for Complex Transformations
Borate esters, derived from boric acid, have emerged as highly effective catalysts, particularly in amidation reactions. researchgate.netgelest.com Their catalytic activity and substrate scope often surpass that of boric acid and boronic acids in certain transformations. rsc.orgorgsyn.org
Development of Borate Ester-Catalyzed Amidation Reactions
A significant advancement in amide bond formation has been the development of a novel protocol using a simple, commercially available borate ester, B(OCH2CF3)3, as a catalyst. researchgate.netgelest.com This method offers high efficiency and a broad substrate scope, including the amidation of functionalized heterocycles and even unprotected amino acids. researchgate.netnih.gov The process represents a substantial improvement over other catalytic amidation methods in terms of both efficiency and safety. researchgate.net
Mechanistic studies suggest that the catalytic cycle for borate ester-catalyzed amidation involves the activation of the carboxylic acid by the borate ester. libretexts.org However, the initially accepted mechanism involving a monomeric acyloxyboron intermediate has been questioned. libretexts.org More recent proposals suggest that the reaction may proceed through a dimeric B-X-B (where X can be O or NR) motif. This dimeric species is thought to activate the carboxylic acid while simultaneously coordinating the amine nucleophile for delivery to the carbonyl group. libretexts.org Quantum mechanical calculations support these alternative pathways as being lower in energy than the previously accepted mechanism. It has also been observed that for amidation catalysis to occur, at least three free coordination sites on the boron atom are necessary, which explains why borinic acids are not competent catalysts for this transformation. libretexts.org
| Catalyst Type | General Reactivity | Key Features | Reference |
|---|---|---|---|
| Boric Acid | Effective for relatively reactive substrates | Low cost, environmentally benign | |
| Boronic Acids | Good activity, but can be inhibited by coordinating substrates | Prone to formation of inactive boroxines | rsc.orgorgsyn.org |
| Borate Esters | Highly effective with a broad substrate scope, including challenging substrates | High efficiency, applicable to unprotected amino acids | researchgate.netnih.gov |
| Borinic Acids | Not competent catalysts for amidation | Form unreactive amino-carboxylate complexes | libretexts.org |
Catalytic Activity in Other Coupling and Polymerization Reactions (e.g., Epoxide Polymerization)
Boric acid and its derivatives, particularly borate esters, have demonstrated significant catalytic activity in a variety of coupling and polymerization reactions beyond traditional cross-coupling. Their utility stems from their nature as mild, inexpensive, and efficient Lewis acid catalysts. researchgate.net
One major area of application is in amidation reactions, the formation of amide bonds, which are fundamental transformations in organic chemistry. nih.gov Borate esters have been identified as highly effective catalysts for the direct condensation of carboxylic acids and amines. nih.gov For instance, a commercially available borate ester has been shown to catalyze amide formation with high efficiency and a broad substrate scope, including functionalized heterocycles and unprotected amino acids. nih.govresearchgate.net This method presents a significant improvement over conventional techniques that often require harsh reagents and generate substantial waste. nih.gov The catalytic cycle is believed to involve the activation of the carboxylic acid by the borate ester. researchgate.net
Boric acid also catalyzes various condensation reactions, such as the cross-aldol condensation of aldehydes with ketones to form α,β-unsaturated carbonyl compounds. semanticscholar.org Furthermore, it has been employed in multicomponent reactions, which are powerful tools for synthesizing complex organic molecules in a single step. researchgate.net An example is the three-component reaction of 4-hydroxycoumarin, an aromatic aldehyde, and 5,5-dimethylcyclohexane-1,3-dione (dimedone) under aqueous conditions. researchgate.net
In the realm of polymerization, boron-based catalysts are gaining prominence, especially for epoxide polymerization. Borinic acids (R₂BOH) have been used to catalyze the regioselective ring-opening of 2,3-epoxy alcohols. scholaris.ca This process often proceeds through the formation of a borinate ester intermediate, which activates the epoxide for nucleophilic attack. scholaris.cascholaris.ca Boric acid itself, particularly in combination with polyols like glycerol, can form a more acidic chelate complex that efficiently catalyzes the regioselective ring-opening of epoxides with amines to produce β-amino alcohols. researchgate.net
Recent research has highlighted simple triethylborane (Et₃B) as a highly capable catalyst for the copolymerization of epoxides and carbon dioxide, showcasing the potential of organoboron compounds in this field. researchgate.net This has spurred interest in borane catalysis for both homo- and copolymerization of epoxides, offering excellent functional group tolerance and control over the polymerization process. researchgate.net Additionally, the ring-opening copolymerization (ROCOP) of a boronic ester-functionalized phthalic anhydride with various epoxides has been demonstrated. nih.gov This method allows for the synthesis of well-defined, functional polyesters with controlled molar masses and structures. nih.gov
Table 1: Examples of Boric Acid/Ester Catalyzed Coupling Reactions
| Reaction Type | Reactants | Catalyst | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| Amidation | Carboxylic Acids, Amines | Borate Ester | Toluene, reflux | Amides | High | researchgate.net |
| Aldol Condensation | Acetophenone derivatives, Aldehydes | Boric Acid | Microwave, solvent-free | α,β-unsaturated ketones | Good to Excellent | semanticscholar.org |
| Multicomponent Coupling | 4-hydroxycoumarin, Benzaldehyde, Dimedone | Boric Acid | Aqueous micellar | 7-arylbenzopyrano[4,3-b]benzopyran-6,8-diones | Good to Excellent | researchgate.net |
| Epoxide Ring Opening | Styrene oxide, Aniline | Boric acid / Glycerol | Water, 80°C | β-amino alcohol | 94% | researchgate.net |
Influence of Borate Ester Structure on Catalytic Performance
The structure of the borate ester catalyst plays a crucial role in determining its catalytic activity and selectivity in organic reactions. The electronic and steric properties of the alcohol component of the ester can significantly modulate the Lewis acidity of the boron center, thereby influencing its interaction with substrates.
In polymerization reactions, the choice of borate cocatalyst has a marked effect on catalytic activity. For example, in the ethylene copolymerization by half-titanocene catalysts, different borate cocatalysts lead to varying activities and comonomer incorporation. nih.gov The structure of the counteranion, such as comparing [B(C₆F₅)₄]⁻ with [B(C₁₀F₇)₄]⁻, influences the efficiency of the catalyst system. nih.gov
The development of boronic ester-functionalized monomers for ring-opening copolymerization (ROCOP) with epoxides has provided a platform for creating functional polyesters. nih.gov The structure of the resulting polymer and its properties, such as glass transition temperature and thermal stability, are directly influenced by the choice of epoxide and the boronic ester functionality incorporated into the monomer. nih.gov These boronic ester groups within the polymer backbone can be subsequently transformed into boronic acids or borates, rendering the polymers water-soluble and degradable. nih.gov
Furthermore, the local environment around the boronic ester can provide internal catalysis. Studies on dynamic polymer networks crosslinked by boronic esters have shown that nearby functional groups, such as amides used to link diols to a polymer backbone, can accelerate the rates of both esterification and hydrolysis. nih.govsemanticscholar.org This internal catalysis is a direct consequence of the molecular structure surrounding the active boronic ester bond and offers a strategy to tune the dynamic properties of materials. nih.gov The rate acceleration is observed to be dependent on the pKa of the conjugate acid of buffering anions, indicating external catalysis also plays a role. nih.gov
Table 2: Influence of Borate/Boronic Ester Structure on Catalytic Outcomes
| Catalytic System | Reaction | Structural Feature | Observation | Reference |
|---|---|---|---|---|
| Half-titanocene / Borate | Ethylene/2-methyl-1-pentene Copolymerization | Borate cocatalyst (B1–B6) | Catalyst activity and comonomer content were significantly affected by the specific borate employed. | nih.gov |
| Boronic ester-phthalic anhydride | Ring-Opening Copolymerization with Epoxides | Choice of epoxide (e.g., cyclohexene oxide, propene oxide) | Modulates polyester structure, molar mass, and glass transition temperature (Tg from 81 to 224 °C). | nih.gov |
| Phenylboronic acid / Diol-amide conjugate | Boronic Ester Exchange | Proximal amide group to the diol | Acts as an internal catalyst, accelerating both esterification and hydrolysis rates. | nih.govsemanticscholar.org |
Advanced Characterization and Analytical Methodologies for Borate Esters
Spectroscopic Characterization Techniques
Spectroscopy is a cornerstone in the analysis of borate (B1201080) esters, offering detailed information on structure, bonding, and molecular integrity.
NMR spectroscopy is a powerful, non-destructive technique for elucidating the structure of borate esters in solution. nih.gov By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and coordination of atoms within a molecule.
A combination of ¹H, ¹³C, and ¹¹B NMR experiments provides a complete picture of the borate ester's structure.
¹¹B NMR: This is the most direct method for probing the boron center. The chemical shift (δ) in ¹¹B NMR is highly sensitive to the coordination number and hybridization of the boron atom. mdpi.com Trigonal, sp²-hybridized boron atoms, as expected in a simple vinyl borate ester like "Boric acid;ethenol", typically resonate in a specific downfield region of the spectrum. Tetrahedral, sp³-hybridized boron centers, which can form through coordination with a Lewis base, resonate at a higher field. mdpi.com Factors such as the electron-donating or withdrawing nature of the substituents attached to the boron-oxygen bonds also influence the chemical shift. nih.gov For instance, the chemical shift for a phenylboronic acid ester of 1,8-naphthalenediol is observed at approximately 28.0 ppm. rsc.org
¹H and ¹³C NMR: These techniques are used to characterize the organic (ethenol) portion of the molecule. For a vinyl borate ester, ¹H NMR would show signals corresponding to the vinyl protons. The chemical shifts and coupling constants of these protons provide information about the stereochemistry of the double bond. nih.gov Similarly, ¹³C NMR would show distinct signals for the sp²-hybridized carbons of the vinyl group, confirming the structure of the organic moiety attached to the borate core. rsc.org
The combined data from these NMR experiments allow for the unambiguous elucidation of the molecule's covalent structure and provides insight into the electronic environment of the boron atom. researchgate.net
Interactive Table: Representative NMR Data for Borate Esters
| Nucleus | Compound Type | Hybridization | Typical Chemical Shift (δ, ppm) | Information Gained |
| ¹¹B | Trigonal Boronate Ester | sp² | 15 to 30 | Coordination number, substituent effects rsc.orgnih.gov |
| ¹¹B | Tetrahedral Boronate Ester | sp³ | 3 to 15 | Coordination with Lewis bases, structural changes mdpi.com |
| ¹H | Vinyl Boronate Ester | - | 5.0 to 7.5 | Structure of organic group, stereochemistry nih.gov |
| ¹³C | Vinyl Boronate Ester | - | 100 to 140 | Carbon skeleton of the organic moiety rsc.org |
Beyond qualitative identification, ¹¹B NMR is a valuable tool for quantitative analysis and for monitoring dynamic processes. The technique can be used to determine the equilibrium constants for borate ester formation by integrating the signals corresponding to the starting boronic acid and the resulting ester. researchgate.net This is particularly useful in studying dynamic covalent chemistry involving borate esters. mdpi.com
Furthermore, changes in the ¹¹B NMR chemical shift can be used to monitor reactions in situ, identifying changes in the boron's hybridization or protonation state during a chemical transformation. researchgate.net This allows for the tracking of reaction progress and the identification of intermediates. For example, studies have used ¹¹B NMR to monitor the transformation of boronic acids into boronate esters across a range of pH values. researchgate.net
Vibrational spectroscopy, particularly FT-IR, is a rapid and effective method for confirming the formation of borate esters by identifying their characteristic functional groups. sci-hub.st The key diagnostic absorption bands in the FT-IR spectrum of a borate ester include:
B-O Stretching: Strong, characteristic absorptions corresponding to the asymmetric stretching of the B-O bonds within the trigonal BO₃ unit are typically observed in the 1300–1500 cm⁻¹ region. mdpi.com
B-O-C Stretching: The formation of the ester linkage gives rise to bands associated with the B-O-C group, which can be found in the 1000-1250 cm⁻¹ range. researchgate.net
O-H Stretching: A crucial piece of evidence for esterification is the disappearance or significant attenuation of the broad O-H stretching band (typically around 3200-3600 cm⁻¹) from the parent boric acid. researchgate.net
C=C Stretching: For a vinyl borate ester, the C=C stretching vibration of the ethenol moiety would be expected around 1640 cm⁻¹.
The collective presence of these bands, and the absence of the broad O-H band, provides strong evidence for the successful synthesis and chemical structure of the borate ester. sci-hub.stresearchgate.net
Interactive Table: Key FT-IR Absorption Bands for Borate Ester Confirmation
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Significance |
| B-O Asymmetric Stretch (in BO₃) | 1300 - 1500 | Confirms trigonal boron environment mdpi.com |
| B-O-C Stretch | 1000 - 1250 | Evidence of ester bond formation researchgate.net |
| B-O-B Bending | 600 - 800 | Indicates bridging oxygen between boron units mdpi.com |
| O-H Stretch (Boric Acid) | 3200 - 3600 (Broad) | Disappearance confirms esterification researchgate.net |
Mass spectrometry is an indispensable tool for determining the molecular weight and confirming the elemental composition of borate esters. borates.today Soft ionization techniques, such as Electrospray Ionization (ESI-MS), are commonly used to analyze these compounds without significant fragmentation. nih.govbohrium.com
In a typical ESI-MS experiment, the borate ester is ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion is measured with high precision. This allows for the experimental determination of the molecular weight, which can be compared to the calculated theoretical mass to confirm the compound's identity. nih.gov
Furthermore, tandem mass spectrometry (MS/MS) can be employed to probe the structural integrity of the molecule. In an MS/MS experiment, the molecular ion is isolated and fragmented, and the m/z ratios of the resulting fragment ions are analyzed. The observed fragmentation pattern provides valuable information about the connectivity of the atoms, helping to verify the proposed structure. nih.gov
For borate esters that can be obtained in a solid or crystalline form, X-ray techniques provide critical information about their three-dimensional structure and surface chemistry.
X-ray Diffraction (XRD): Single-crystal XRD is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov It provides data on bond lengths, bond angles, and crystal packing. For borate esters, XRD can confirm the planarity of the BO₃ core and elucidate the conformation of the organic substituents. Powder XRD (PXRD) is used to analyze polycrystalline materials, helping to identify the crystalline phases present. sdu.dk
X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that provides information on the elemental composition and chemical states of the atoms within the top few nanometers of a material's surface. rockymountainlabs.comresearchgate.net By irradiating the sample with X-rays and analyzing the kinetic energy of the emitted photoelectrons, XPS can identify the elements present (boron, oxygen, carbon) and determine their oxidation states and bonding environments through subtle shifts in their core-level binding energies. dntb.gov.ua While challenged by potential peak overlaps, XPS can be a useful tool to confirm the surface chemistry of solid borate ester materials. mdpi.com These two techniques are often used together to gain a comprehensive understanding of a material's bulk and surface properties. materialinterface.com
Nuclear Magnetic Resonance (NMR) Spectroscopy
Chromatographic Separation and Analysis of Borate Esters
The accurate analysis of borate and boronate esters is frequently complicated by their susceptibility to hydrolysis, which can lead to imprecise quantification and characterization. Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are primary tools for their analysis, though method development requires careful consideration of analyte stability.
HPLC is a versatile technique for the analysis of boronate esters, but the aqueous mobile phases typically used in reversed-phase chromatography can promote the degradation of these hydrolytically sensitive compounds into their corresponding boronic acids. researchgate.netresearchgate.net Consequently, specialized strategies are necessary to ensure accurate and reliable results.
The primary challenge in the reversed-phase (RP-HPLC) analysis of boronate esters is mitigating on-column hydrolysis. semanticscholar.orgtandfonline.com Several factors, including the stationary phase, mobile phase composition, and column temperature, have been studied to address this issue.
Research indicates that the choice of stationary phase significantly influences the rate of hydrolysis. researchgate.nettandfonline.com Columns with low residual silanol activity are preferred. A study comparing three different C18 columns found that a Waters XTerra MS C18 column resulted in minimal to no on-column hydrolysis compared to an Agilent Zorbax Eclipse XDB C18 and a Phenomenex Onyx Monolithic column. researchgate.netsemanticscholar.org This suggests that the surface chemistry of the stationary phase plays a critical role in analyte stability.
The mobile phase composition is another critical factor. The presence of acidic modifiers, such as formic acid, can increase the rate of hydrolysis on some stationary phases. researchgate.netingentaconnect.com For certain boronate esters, an optimized method that used a water/acetonitrile gradient with no pH modifier on an XTerra MS C18 column proved effective in preventing degradation. semanticscholar.orgtandfonline.com Conversely, for other highly reactive pinacolboronate esters, a different approach using a highly basic mobile phase (pH 12.4) with an ion-pairing reagent was necessary to stabilize the ester and achieve adequate separation from its boronic acid degradant. nih.gov Column temperature was found to have a minor effect on the rate of hydrolysis. researchgate.netsemanticscholar.org
| Parameter | Condition |
|---|---|
| Column | Waters XTerra MS C18; 4.6 x 50 mm |
| Column Temperature | 35 °C |
| Flow Rate | 1.2 mL/min |
| Mobile Phase A | Water (No pH modifier) |
| Mobile Phase B | Acetonitrile |
| Gradient | 20% B to 80% B over 5 minutes |
| Detection | 220 nm |
| Sample Diluent | 100% Acetonitrile |
Hydrophilic Interaction Liquid Chromatography (HILIC) presents a powerful alternative to RP-HPLC for the analysis of boronate esters and their more polar boronic acid counterparts. researchgate.netresearchgate.net In HILIC, a polar stationary phase is used with a mobile phase rich in organic solvent, typically acetonitrile, with a smaller amount of aqueous buffer. chromatographyonline.com
This high-organic mobile phase is highly effective at preventing the on-column hydrolysis of boronate esters. researchgate.netresearchgate.net HILIC also provides excellent retention for polar boronic acids, which are often difficult to retain in reversed-phase systems. researchgate.netresearchgate.net A study screening over 40 different pinacol boronate compounds across ten different HILIC stationary phases found that a ZIC-cHILIC column offered superior selectivity and retention for both the esters and their corresponding acids. researchgate.net The compatibility of typical HILIC mobile phases with mass spectrometry (MS) is an added advantage, facilitating peak identification. chromatographyonline.comresearchgate.net
Analyte stability during sample preparation and analysis is paramount for accurate quantification. For hydrolytically sensitive boronate esters, the choice of sample diluent is as crucial as the mobile phase composition.
Sample Diluent: Aqueous-organic mixtures, such as 1:1 acetonitrile:water, have been shown to cause significant hydrolysis of boronate esters prior to injection. ingentaconnect.com To prevent this pre-analysis degradation, the use of non-aqueous, aprotic diluents is recommended. nih.govresearchgate.net Solvents like 100% acetonitrile, tetrahydrofuran (THF), and methylene chloride have been successfully used to prepare samples, ensuring the stability of the ester for extended periods. ingentaconnect.comnih.gov
Mobile Phase pH Control: The pH of the mobile phase must be carefully controlled to minimize hydrolysis. As mentioned, while some boronate esters are most stable in a mobile phase with no pH modifier, others require highly basic conditions for stabilization. researchgate.netnih.gov The use of buffered eluents can also maximize the stability of MIDA (N-methyliminodiacetic acid) boronates during HPLC analysis. nih.gov The selection of the optimal pH is therefore compound-dependent and requires methodical evaluation during method development. For instance, while low pH mobile phases (using formic acid) are common in RP-HPLC, they can accelerate boronate ester hydrolysis. researchgate.netingentaconnect.com
Gas Chromatography (GC) is a suitable technique for the analysis of borate esters that are sufficiently volatile and thermally stable. wikipedia.org Simple alkyl borates, such as trimethyl borate, are volatile and can be purified and analyzed by distillation and, by extension, GC. wikipedia.org
However, many boronate esters, particularly those used in pharmaceutical synthesis like pinacolboronate esters, and their boronic acid degradants are non-volatile, making direct GC analysis unsuitable. nih.govresearchgate.net In these cases, derivatization is required to convert the non-volatile analytes into species amenable to GC analysis.
A common strategy involves converting the boron-containing compounds into more volatile esters or other derivatives. For example, a sensitive GC-MS method was developed for the quantification of boric acid in water by first derivatizing it with triethanolamine. nih.govresearchgate.net This reaction quantitatively converts the non-volatile boric acid into volatile triethanolamine borate, which can be readily analyzed by GC-MS. nih.govresearchgate.net Similarly, tetrahydroxydiboron (BBA), a non-volatile boronic acid, can be derivatized to the more volatile bis(pinacolato)diboron (BPD) using pinacol, allowing for its quantification by GC-MS at parts-per-million (ppm) levels. chromatographyonline.com Therefore, GC is a powerful tool for quantifying both inherently volatile borate esters and non-volatile boron compounds after a suitable derivatization step. researchgate.net
| Analyte | Derivatizing Agent | Volatile Product | Analytical Technique |
|---|---|---|---|
| Boric Acid (B(OH)₃) | Triethanolamine | Triethanolamine Borate | GC-MS nih.govresearchgate.net |
| Tetrahydroxydiboron (BBA) | Pinacol | Bis(pinacolato)diboron (BPD) | GC-MS chromatographyonline.com |
High-Performance Liquid Chromatography (HPLC) Strategies
Other Analytical Techniques
Besides chromatographic methods, other analytical techniques can be employed for the characterization and quantification of borate esters and related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantitative ¹H-NMR (qNMR) serves as an alternative method for the purity analysis of boronate esters. researchgate.net Furthermore, ¹¹B qNMR spectroscopy has been validated for determining the boric acid content in various commercial products. researchgate.net
Titrimetric Analysis: A classic analytical method for boric acid involves its reaction with a diol, such as mannitol. This reaction forms a more acidic borate ester complex, which can then be accurately quantified by titration with a standard base. wikipedia.org
Turbidimetric Methods for Hydrolysis Stability Assessment
A thorough review of scientific literature did not yield specific, established turbidimetric methods for the quantitative assessment of borate ester hydrolysis stability. While the hydrolysis of borate esters is a recognized phenomenon, and various analytical techniques are employed for its study, methodologies based on turbidity measurements are not prominently documented in the available research.
The principle of a hypothetical turbidimetric method would likely rely on changes in the light scattering properties of a solution as the borate ester hydrolyzes. This could be due to the formation of less soluble boric acid or subsequent reaction products, leading to an increase in the turbidity of the solution over time. Such a method would require careful calibration and validation to correlate the measured turbidity with the extent of hydrolysis. However, without specific studies or established protocols, a detailed description of this methodology cannot be provided at this time.
Histochemical Staining for Boric Acid Detection in Biological Matrices
Histochemical staining provides a valuable method for the visualization and localization of boric acid within biological tissues, which is particularly significant in toxicological studies. A well-documented technique utilizes the reaction between boric acid and a protonated curcumin solution to form a distinctively colored complex. nih.gov
The fundamental principle of this method is the formation of a red-colored complex known as rosocyanin when boric acid reacts with protonated curcumin in an acidic environment. nih.gov This colorimetric reaction allows for the direct visualization of boric acid distribution in tissue sections under a microscope.
The procedure typically involves the following key steps:
Tissue Preparation: Frozen tissue sections, typically 12-14 microns thick, are prepared using a cryostat.
Fixation: The sections are fixed, for example, in anhydrous ethanol (B145695), to preserve the tissue morphology and immobilize the cellular components. nih.gov
Staining: The fixed sections are then incubated in a protonated curcumin solution for a specific duration, for instance, 20 minutes. nih.gov
Washing: Following staining, the sections are washed, often with acetic acid, to remove excess curcumin and reduce background staining. nih.gov
Observation: The presence of boric acid is indicated by the appearance of a red stain within the tissue. nih.gov
A crucial confirmation step can be performed to verify the presence of rosocyanin, and thus boric acid. This involves the application of a 1 N sodium hydroxide (B78521) solution to the stained area. A color change from red to blue confirms the presence of the rosocyanin complex and therefore indicates a positive result for boric acid. nih.gov
The table below summarizes the key aspects of this histochemical staining method.
| Step | Reagent/Procedure | Purpose | Observation (Positive Result) |
|---|---|---|---|
| 1. Tissue Preparation | Cryostat sectioning (12-14 µm) | Obtain thin tissue sections for microscopy. | N/A |
| 2. Fixation | Anhydrous ethanol | Preserve tissue structure. | N/A |
| 3. Staining | Protonated curcumin solution | React with boric acid to form a colored complex. | Development of a red color. |
| 4. Washing | Acetic acid | Remove unbound curcumin. | Enhanced contrast of the red stain. |
| 5. Confirmation | 1 N Sodium hydroxide solution | Confirm the presence of the rosocyanin complex. | Stained area turns from red to blue. |
Research Perspectives on the Functional Applications of Boric Acid and Borate Esters
Borate (B1201080) Esters in Materials Science and Engineering
Borate esters, which are organoboron compounds formed from the reaction of boric acid with alcohols, are integral to various advancements in materials science and engineering. chemicalbull.comwikipedia.org Their utility stems from their unique chemical properties, which allow them to serve as flame retardants, polymer and textile modifiers, and semiconductor doping agents.
Application as Flame Retardants
Boric acid and borate esters are widely utilized as flame retardants in a variety of materials, including polymers, textiles, and wood products. chemicalbull.combrenntag.comsinghaniainternational.com Their flame-retardant mechanism is multifaceted. When exposed to heat, they undergo endothermic decomposition, which cools the material. bisleyinternational.com This process releases water vapor, which dilutes flammable gases produced during combustion. chemicalbull.combisleyinternational.com
Furthermore, a key aspect of their functionality is the formation of a glassy, non-volatile layer of boron oxide on the material's surface at combustion temperatures. bisleyinternational.comnih.gov This char layer acts as a protective barrier, insulating the material from heat and preventing oxygen from reaching the fuel source, thereby suppressing both flames and smoke. bisleyinternational.comnih.govamericanborate.com Borates are effective in reducing flame spread and can also suppress glowing and smoldering. americanborate.comredalyc.org
Table 1: Mechanisms of Borate-Based Flame Retardants
| Mechanism | Description |
| Endothermic Decomposition | Absorbs heat from the surroundings, cooling the material. bisleyinternational.com |
| Release of Water Vapor | Dilutes flammable gases, reducing their concentration. chemicalbull.combisleyinternational.com |
| Formation of Boron Oxide Layer | Creates a protective glassy char that insulates and blocks oxygen. bisleyinternational.comnih.gov |
| Synergistic Effects | Enhances the performance of other flame retardants. bisleyinternational.compinfa.eu |
Integration in Polymer and Textile Production
In the polymer industry, boric acid and borate esters serve multiple roles as additives. They are incorporated into polymers like polyethylene, polypropylene, and PVC as flame retardants. brenntag.com Beyond fire safety, they also function as stabilizers and catalysts, particularly in the production of polyesters and polyamides. brenntag.com The integration of borate esters can improve the thermal resilience and dimensional stability of high-performance materials such as epoxy, phenolic, and polyurethane systems. datavagyanik.com This is particularly crucial in industries like aerospace and construction where stringent flame retardancy standards are in place. datavagyanik.com There is a growing trend towards using borate esters in the production of bio-based and biodegradable polymers, where they act as environmentally friendly catalysts and stabilizers. datavagyanik.com
The textile industry has long utilized boron compounds to enhance fabric properties. Boric acid and other borates are applied to cellulosic materials like cotton to impart flame retardancy. americanborate.comborates.today Studies have shown that treating fabrics with solutions containing boric acid and borax (B76245) can achieve significant levels of flame retardancy. borates.today In addition to fire resistance, these compounds can improve the strength and abrasion resistance of fabrics. borates.today They are also used as fixing agents in dyeing processes to achieve more vibrant colors and can enhance the water repellency of textiles by modifying their surface characteristics. borates.today A novel layer-by-layer technique involving boric acid, chitosan, and sodium lignin (B12514952) sulphonate has been developed to create multifunctional cotton fabrics with properties like UV protection and a wrinkle-free texture. agscientific.com
Role in Semiconductor Doping (e.g., Boron-Doped Diamond Films)
Boron is a crucial element for doping in the semiconductor industry, and boric acid offers a safer alternative to the highly toxic diborane (B8814927) gas typically used. aip.org Boron-doped diamond (BDD) films are of particular interest due to their exceptional properties. A method for in-situ boron doping of diamond thin films involves using a solution of boric acid in methanol (B129727). aip.orgaip.org This solution provides a controlled flow of boron precursors during the chemical vapor deposition (CVD) process. aip.org
The concentration of boron in the diamond films can be controlled by varying the molarity of the boric acid solution. aip.org Characterization techniques have confirmed the successful incorporation of boron into the diamond lattice. aip.org This controlled doping allows for the tuning of the diamond film's properties from semiconducting to metallic. aip.org Another approach involves the use of triethyl borate, formed by reacting boric acid with ethyl alcohol, as the boron source for doping single-crystal diamond films. mdpi.com Doped diamond-like carbon (a:B-DLC) thin films have also been synthesized via electrodeposition from a solution containing boric acid. scirp.org The integration of borate esters in advanced microelectronic applications is expected to grow, enhancing device reliability and lifespan. datavagyanik.com
Boron-Containing Compounds in Lubrication Technology
Boron-based compounds, particularly borate esters, have emerged as highly effective additives in modern lubricants. americanborate.com Their value lies in their ability to reduce friction, prevent wear, and provide corrosion protection, contributing to the longevity and efficiency of machinery. borax.comjlmlubricants.com
Design and Performance of Borate Ester Lubricant Additives (Anti-wear, Friction Reduction)
Borate esters are synthesized from the reaction of boric acid with alcohols and can be tailored to exhibit specific desirable properties in lubricating oils. wikipedia.orggoogle.com These additives are known for their excellent anti-wear, extreme pressure, and friction-modifying capabilities. google.comresearchgate.net They are often designed to be ashless, and free of phosphorus and sulfur, which is beneficial for avoiding the poisoning of catalytic converters in vehicles. google.comemerald.com
The performance of borate ester additives is attributed to their ability to form a resilient and lubricious film on metal surfaces. americanborate.com This film improves the load-carrying capacity of the lubricant and protects moving parts like pistons, bearings, and valves from wear and tear. americanborate.comjlmlubricants.com Research has shown that lubricants formulated with borate additives exhibit excellent thermal oxidative stability and can significantly reduce friction. borax.comjlmlubricants.com
A key challenge in the application of borate esters is their susceptibility to hydrolysis. researchgate.net To address this, researchers have focused on designing molecules with increased hydrolytic stability. This can be achieved by introducing nitrogen-containing groups into the borate ester structure, which can form a coordinate bond with the boron atom, making it less susceptible to attack by water. researchgate.netemerald.com The introduction of bulky steric groups also helps to enhance stability. emerald.com
Table 2: Performance Benefits of Borate Ester Lubricant Additives
| Performance Metric | Benefit of Borate Ester Additives |
| Anti-wear | Forms a protective film on metal surfaces, reducing wear on engine components. americanborate.comjlmlubricants.com |
| Friction Reduction | Lowers the coefficient of friction, leading to improved efficiency and reduced fuel consumption. jlmlubricants.com |
| Extreme Pressure | Provides lubrication under high-load conditions. google.com |
| Corrosion Inhibition | Protects metal parts from corrosion. borax.comjlmlubricants.com |
| Thermal Stability | Maintains performance at high temperatures. borax.com |
Investigation of Tribological Mechanisms
The tribological mechanism of borate ester additives involves a complex series of interactions at the friction interface. Under the high pressure and temperature conditions of a tribological contact, the borate ester can be adsorbed onto the rubbing surfaces. researchgate.net This adsorbed film can then decompose, leading to the formation of a protective tribofilm. researchgate.netscienceopen.com
Surface analysis techniques such as X-ray Photoelectron Spectroscopy (XPS) have been instrumental in elucidating the composition of these tribofilms. researchgate.netemerald.com Studies have revealed that the films are often composed of a mixture of compounds, including boron oxides (like B₂O₃), iron oxides, and sometimes iron borates or boron nitride. scienceopen.comemerald.comtandfonline.com The formation of this durable, low-shear-strength film is what provides the excellent anti-wear and friction-reducing properties. tandfonline.com
The effectiveness of the tribofilm can be influenced by the type of base oil used. For instance, in some cases, competitive adsorption between the borate ester additive and the base oil can occur, potentially affecting the continuity and compactness of the protective film. rsc.org Research continues to explore the intricate tribochemical reactions that occur, aiming to design even more effective and stable borate ester additives for a wide range of lubrication applications. diva-portal.orgwhiterose.ac.uk
Interplay with Biological Systems
The roles of boric acid and its ester derivatives extend into complex biological systems, influencing processes in plants, microbes, and even demonstrating potential in animal models for neuroprotection. This influence is largely attributed to the ability of the borate ion to form stable complexes with diol-containing molecules, thereby affecting their structure and function.
Borate Ester Complexation in Plant Biochemistry (e.g., Cell Walls, Metabolism Partitioning)
Boron is an essential micronutrient for higher plants, with a primary role in the structural integrity of the cell wall. mdpi.com A significant portion of boron in plants is found in the cell walls, complexed as stable cis-borate esters. nisuscorp.com Specifically, boron forms a borate-diol ester bond that cross-links two chains of the pectic polysaccharide rhamnogalacturonan II (RG-II), creating a dimer. mdpi.comresearchgate.netnih.gov This cross-linking is crucial for the architectural stability of the cell wall. mdpi.com In boron-deficient conditions, cell walls have been observed to swell, and monomeric RG-II is detected, indicating a lack of this critical cross-linking. researchgate.net The requirement for boron is higher in dicotyledons than in monocotyledons, which is thought to be related to the higher proportion of compounds with cis-diol configurations in their cell walls, particularly in the hemicellulose fraction and lignin precursors. nisuscorp.com
Beyond its structural role, boron, through borate ester formation, influences plant metabolism. It appears to partition metabolism between the glycolytic and pentose (B10789219) phosphate (B84403) pathways. nisuscorp.com Boron deficiency can lead to an accumulation of phenolic compounds and increased lignification. nisuscorp.com This is believed to be caused by the lack of inhibition of enzymes like glucose-6-phosphate dehydrogenase and 6-phosphogluconate dehydrogenase, which are normally inhibited by boron. nisuscorp.com Boron also forms complexes with various compounds of biological importance, such as glycoproteins and glycolipids in the plasma membrane, affecting membrane function and the transport of ions and metabolites. mdpi.com
Effects on Microbial Cellular Processes (e.g., NAD-Dependent Enzymes, Ethanol (B145695) Production)
Boric acid exhibits significant effects on the cellular processes of certain microbes, notably yeasts like Candida albicans. Its antifungal activity is linked to its ability to inhibit key NAD-dependent enzymes. nih.gov This inhibition has profound consequences on energy metabolism. nih.gov Studies have shown that in the presence of boric acid, C. albicans experiences mitochondrial failure and shifts its glucose metabolism towards increased ethanol production. nih.gov Concurrently, there is a decrease in the storage of carbohydrates in the form of glycogen. nih.gov
The toxicity of boric acid in this context appears to be rooted in the inhibition of NAD-dependent reactions and the subsequent increase in ethanol production. nih.gov This is supported by the observation that the yeast shows higher tolerance to boric acid when grown on a non-fermentable carbon source (lactate) that utilizes FAD instead of NAD. nih.gov Furthermore, exposure to boric acid sensitizes C. albicans to the toxic effects of externally added ethanol, suggesting that the endogenously produced ethanol adds to the cellular stress. nih.gov Some research also speculates that boric acid may disrupt the synthesis of tryptophan and, consequently, the downstream coenzyme NAD, which is essential for cellular function. researchgate.net In other yeast, like Saccharomyces cerevisiae, boric acid has also been identified as a growth inhibitor, which can, in turn, affect ethanol yield during fermentation. oup.com
Neuroprotective Research (e.g., against Ethanol-Induced Oxidative Damage)
Emerging research has investigated the potential neuroprotective effects of boric acid, particularly against oxidative damage induced by ethanol. In vitro studies using rat brain synaptosomes have shown that ethanol toxicity leads to increased oxidative stress, as indicated by higher levels of malondialdehyde (MDA), a marker of lipid peroxidation. dergipark.org.trdergipark.org.tr
Treatment with boric acid has been demonstrated to counteract these effects. In these experimental models, the application of boric acid significantly decreased the elevated MDA levels caused by ethanol. dergipark.org.trdergipark.org.trresearchgate.net Interestingly, while ethanol treatment increased the activity of the antioxidant enzyme catalase (CAT), the addition of boric acid brought the CAT activity back to levels comparable to the control group. dergipark.org.trdergipark.org.tr Furthermore, boric acid was found to increase nitric oxide (NO) levels, which were slightly decreased in the ethanol-treated groups. dergipark.org.trresearchgate.net These findings suggest that boric acid may offer a neuroprotective effect against ethanol-induced neurotoxicity through its antioxidant properties. dergipark.org.trdergipark.org.tr Studies have also shown that boric acid can reduce oxidative damage and improve cognitive function in other models of stress and aging. nih.gov
Advanced Chemical Intermediate Roles
Borate esters are highly valuable intermediates in modern organic synthesis, prized for their stability, versatility, and the mild conditions under which they react. They serve as key precursors in powerful carbon-carbon bond-forming reactions and are instrumental in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.
Precursors in Suzuki-Miyaura Coupling Reactions
Boronic acid esters are fundamental reagents in the Suzuki-Miyaura cross-coupling reaction, one of the most widely practiced methods for forming carbon-carbon bonds. nih.govacs.org This palladium-catalyzed reaction typically joins an organoboron compound (like a boronic ester) with an organohalide. libretexts.org The success of this reaction stems from the exceptional stability, low toxicity, and ease of preparation of organoboron reagents. nih.gov
Boronic esters, such as those derived from pinacol (B44631), are particularly popular. rsc.org They are often more stable than the corresponding boronic acids, which can be prone to degradation pathways like protodeboronation. nih.govrsc.org This enhanced stability allows for easier handling and purification, often by column chromatography. rsc.org While it was once debated whether boronic esters needed to hydrolyze to the boronic acid to react, recent investigations have revealed that boronic esters can transmetalate directly to the palladium center without prior hydrolysis. acs.org The reaction mechanism involves the formation of a tetrahedral 'ate' complex upon reaction with a base, which then transfers its organic group to the palladium catalyst. rsc.org The versatility of this reaction allows for the synthesis of a vast array of compounds, including conjugated alkenes, styrenes, and biaryl compounds, which are common motifs in pharmaceuticals and functional materials. libretexts.orggoogleapis.com
Table 1: Common Boronic Esters in Suzuki-Miyaura Coupling
| Boronic Ester Type | Diol Precursor | Key Features |
|---|---|---|
| Pinacol esters | Pinacol | High stability, widely commercially available, frequently used. rsc.org |
| Catechol esters | Catechol | Among the first esters used in Suzuki-Miyaura coupling. rsc.org |
| Neopentyl esters | Neopentylene Glycol | Often used for their stability and reactivity. rsc.org |
| MIDA esters | N-methyliminodiacetic acid (MIDA) | High stability, allows for slow release of the boronic acid. rsc.org |
| Epin esters | 3,4-diethyl-hexane-3,4-diol (Epin) | Enhanced hydrolytic stability during chromatography. abcr.com |
Applications in Pharmaceutical and Agrochemical Synthesis
The utility of boronic and borate esters extends broadly into the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals. rsc.orggoogle.com The Suzuki-Miyaura coupling, relying on these esters, is a cornerstone technology in these industries for constructing complex molecular architectures. rsc.org For instance, the synthesis of Crizotinib, a potent cancer therapeutic, involves a late-stage Suzuki-Miyaura coupling using a pinacol boronic ester. nih.gov
Beyond coupling reactions, borate esters serve as convenient reagents for other critical transformations. They have been developed as effective promoters and catalysts for the direct formation of amides from carboxylic acids and amines. researchgate.netnih.gov This method is highly efficient and presents a more sustainable alternative to traditional amidation techniques that use hazardous reagents and generate significant waste. nih.gov The process is compatible with a wide range of functional groups, including those found in pharmaceutically relevant molecules and even unprotected amino acids. nih.gov The versatility and functional group tolerance of borate esters in both coupling and amidation reactions make them indispensable tools in the development and manufacturing of new drugs and crop protection agents. google.comresearchgate.net
Theoretical and Computational Chemistry of Boric Acid and Borate Esters
Ab Initio and Density Functional Theory (DFT) Studies
Ab initio and Density Functional Theory (DFT) are powerful computational tools used to investigate the electronic structure and properties of molecules. These methods have been extensively applied to boric acid to elucidate its fundamental chemical characteristics.
Ionization and Speciation of Boric Acid in Solution
The ionization of boric acid in aqueous solutions is a key aspect of its chemistry. Theoretical methods like ab initio and DFT have been employed to calculate the pKa value of boric acid. turkjps.orgnih.gov These calculations often involve considering various acid-base reactions and the solvation of the involved species, including hydrogen and hydroxyl ions. turkjps.orgnih.gov By modeling the interactions between boric acid and water molecules, researchers can achieve good agreement between theoretically calculated and experimentally determined pKa values. turkjps.orgnih.gov
Computational studies have shown that the total free energy of various boric acid species increases as the number of water molecules in the solvation shell grows, indicating that the solvation process is endothermic. turkjps.orgnih.gov The formation of intermolecular hydrogen bonds between boric acid species and water molecules is a critical factor in these models. turkjps.orgnih.govresearchgate.net The structural properties of the solvated species, such as bond lengths between solute and solvent atoms, are analyzed to understand these interactions. turkjps.orgnih.gov
Under certain conditions, such as elevated temperatures, boric acid solutions can form various polyborate ions. rsc.orgrsc.orgnih.gov DFT calculations, in conjunction with Raman spectroscopy, have been used to identify species like the diborate ion, [B₂(OH)₇]⁻, in alkaline hydrothermal conditions. rsc.orgrsc.orgnih.gov These studies help to understand the complex speciation of boron in aqueous environments. rsc.orgrsc.orgnih.gov
Table 1: Calculated Structural Properties for Neutral and Cationic Species of Boric Acid Data obtained from theoretical calculations at the B3LYP/6-31+G(d) level of theory with Tomasi's method at 298.15 K. nih.gov
| Species | Property | Value |
| HL⁻(H₂O)₃ | qO₄ (Mulliken charge) | -1.104481 |
| H₂L(H₂O)₄ | qO₄ (Mulliken charge) | -0.907847 |
This interactive table demonstrates how the electrical charge around the O₄ atom changes during the deprotonation process, indicating the separation of H⁺ from this atom. nih.gov
Molecular Conformations and Solute-Solvent Interactions
Computational methods are invaluable for determining the stable conformations of boric acid and its ions. researchgate.net For boric acid, the lowest-energy conformation possesses C₃h symmetry. researchgate.net The borate (B1201080) anion, B(OH)₄⁻, has been found to have two distinct minima with S₄ symmetry. researchgate.net
The interactions between boric acid and solvent molecules are crucial for understanding its behavior in solution. turkjps.orgnih.govresearchgate.net Tomasi's method is one of the approaches used to analyze the formation of intermolecular hydrogen bonds. turkjps.orgnih.govresearchgate.net These solute-solvent interactions are key to explaining the acidic dissociation constant. turkjps.orgnih.govresearchgate.net
The hydration of boric acid has been investigated computationally, revealing details about how water molecules arrange around the solute. researchgate.net Furthermore, the interactions of boric acid with various interfaces, such as hydrophobic and hydrophilic surfaces, have been modeled. pnas.org These studies show that even polar molecules like boric acid can exhibit affinity for hydrophobic surfaces, driven by repulsive contributions to the free energy of binding. pnas.org
Reaction Mechanism Elucidation (e.g., CO2 Capture, Lignin (B12514952) Interactions)
Computational chemistry plays a vital role in elucidating the mechanisms of reactions involving boric acid. One area of significant interest is the capture of carbon dioxide (CO₂). DFT calculations have been used to investigate a single-step termolecular reaction mechanism for the chemical absorption of CO₂ by boric acid and water. dergipark.org.trdergipark.org.tr These studies suggest that it is possible to capture CO₂ in the form of B(OH)₂OCOOH, with a water molecule acting as a hydrogen bridge. dergipark.org.tr Boric acid has also been studied as a promoter or catalyst for CO₂ capture in aqueous potassium carbonate solutions. dergipark.org.trdergipark.org.trscielo.brscielo.br
Another important application is in understanding the interactions between boric acid and lignin, a complex polymer found in plant cell walls. nih.govdeepdyve.com DFT has been used to study the mechanisms for the formation of anionic borate diesters from the reaction of lignin's hydroxyl groups with boric acid under alkaline conditions. nih.gov These studies have identified that the reaction may preferentially start from the hydroxymethyl moieties of lignin. nih.gov Understanding these interactions is crucial for developing methods for lignin depolymerization and utilization, where boric acid can act as a capping agent to prevent repolymerization reactions. frontiersin.org
Computational Modeling of Catalytic Cycles
Boric acid can act as a catalyst in various organic reactions, and computational modeling is essential for understanding the underlying catalytic cycles. For instance, in the amidation of carboxylic acids, computational studies have challenged the previously accepted mechanism involving a single boron atom. rsc.org
Quantum mechanical calculations at the B3LYP+D3/Def2-TZVPP level of theory have suggested new potential pathways for amidation that are lower in energy. rsc.org These proposed mechanisms involve intermediates with two boron centers and highlight the importance of B-N and B-O-B species. rsc.org By modeling these complex catalytic cycles, researchers can gain a more accurate picture of how boric acid facilitates these transformations. rsc.org
Table 2: Proposed Intermediates in Boron-Catalyzed Amidation Based on computational and experimental studies. rsc.org
| Intermediate Type | Key Feature | Role in Catalysis |
| B-N Species | Direct interaction between boron and the amine. | Highly likely to form during the reaction. |
| Dimeric B-O-B Motif | Contains two boron centers linked by an oxygen atom. | Activates the carboxylic acid and delivers the amine. |
This interactive table summarizes the key intermediates proposed in newer models of boron-catalyzed amidation, moving beyond the simpler monoacyloxyboron mechanism. rsc.org
Structure-Reactivity Relationships from Computational Approaches
Computational methods provide a powerful means to establish structure-reactivity relationships for boric acid and its derivatives. By systematically modifying the structure of these compounds in silico, researchers can predict how these changes will affect their reactivity. researchgate.netdntb.gov.ua
For example, computational studies have been used to investigate the impact of substituents on the pKa of phenylboronic acids. researchgate.net These studies have shown a good correlation between the acidity and the calculated atomic charge of the acidic hydrogen for certain substituted phenylboronic acids. researchgate.net Such relationships are invaluable for the rational design of boronic acid-based sensors and other functional materials. researchgate.net
The molecular electrostatic potential (MESP) is another computed property that provides insights into reactivity. researchgate.net For boric acid nanotubes, MESP analysis predicts that the alternating positive and negative potentials on the boron and oxygen atoms, respectively, will lead to favorable interactions with polar molecules like water. researchgate.net This type of analysis helps in understanding and predicting the intermolecular interactions that govern the properties and applications of boric acid-based materials. researchgate.net
Environmental Behavior and Fate of Borate Esters and Boric Acid
Hydrolysis Pathways and Products in Environmental Compartments
Borate (B1201080) esters, such as those derived from ethanol (B145695) (e.g., triethyl borate), are characterized by their susceptibility to hydrolysis, a key pathway governing their environmental fate. asianpubs.orgresearchgate.net When released into the environment, these compounds readily react with water in various compartments, including surface water and moist soil. researchgate.netrsc.org This reaction, known as hydrolysis, breaks the boron-oxygen-carbon bonds of the ester.
The primary reason for this rapid hydrolysis is the electron-deficient nature of the boron atom in the ester, which makes it susceptible to attack by nucleophiles like water. rsc.orgresearchgate.net The hydrolysis process is a significant drawback for their application in certain industrial products like lubricants, as it leads to the formation of oil-insoluble boric acid. researchgate.net
The products of this hydrolysis are boric acid and the corresponding alcohol. industrialchemicals.gov.auebi.ac.uk For instance, the hydrolysis of triethyl borate yields boric acid and three molecules of ethanol. ebi.ac.uk This reaction can be represented by the following equilibrium:
B(OC₂H₅)₃ + 3 H₂O ⇌ B(OH)₃ + 3 C₂H₅OH ebi.ac.uk
Regardless of the specific parent borate ester, the ultimate environmental fate is driven by the properties of its hydrolysis products: boric acid and the associated alcohol. industrialchemicals.gov.auindustrialchemicals.gov.au In environmental systems, this conversion is generally rapid, meaning that the environmental exposure and effects are primarily those of boric acid. industrialchemicals.gov.au
Speciation and Dissociation in Aqueous Environments
Once formed through hydrolysis or released directly, boric acid's behavior in aqueous environments is governed by its speciation and dissociation equilibria. Boric acid is a weak, monoprotic Lewis acid, meaning it accepts a hydroxide (B78521) ion (OH⁻) from water rather than donating a proton (H⁺). industrialchemicals.gov.aulsbu.ac.uk This equilibrium is highly dependent on the pH and, to a lesser extent, the concentration and temperature of the solution. lsbu.ac.ukeuropa.eu
At the near-neutral pH values typical of most surface waters (pH 5-8), boric acid exists predominantly as the undissociated, neutral mononuclear species, B(OH)₃. industrialchemicals.gov.aucanada.ca As the pH increases into alkaline conditions (above pH 9), the equilibrium shifts towards the formation of the mononuclear borate anion, B(OH)₄⁻. industrialchemicals.gov.aueuropa.eu The acid dissociation constant (pKa) for this equilibrium is approximately 9.0 to 9.25 at room temperature. europa.eucanada.ca
The speciation of boron in aqueous environments can be summarized as follows:
Below pH 7: Primarily exists as undissociated boric acid, B(OH)₃. europa.eu
Between pH 7 and pH 10: A mixture of B(OH)₃ and the borate anion, B(OH)₄⁻, exists, with B(OH)₃ still dominating at lower pH values within this range. industrialchemicals.gov.ausantos.com
Above pH 10: The metaborate (B1245444) ion, B(OH)₄⁻, becomes the main species. europa.eu
At low concentrations (<0.025 mol B/L), which are typical for most environmental scenarios, these simple monomeric species are predominant. industrialchemicals.gov.aucanada.ca However, at higher concentrations, polymerization can occur, leading to the formation of various polyborate ions such as tetraborate (B1243019) ([B₄O₅(OH)₄]²⁻) and pentaborate ([B₅O₆(OH)₄]⁻). lsbu.ac.ukresearchgate.net
| pH Range | Predominant Species | Chemical Formula |
|---|---|---|
| < 7 | Undissociated Boric Acid | B(OH)₃ |
| ~9.2 | Equilibrium Mixture | B(OH)₃ ⇌ B(OH)₄⁻ |
| > 10 | Borate Anion (Metaborate) | B(OH)₄⁻ |
Environmental Mobility and Distribution
The environmental mobility and distribution of boron compounds are primarily dictated by the properties of boric acid, due to the rapid hydrolysis of borate esters. industrialchemicals.gov.au Boric acid is highly soluble in water, which facilitates its transport and dispersion in aquatic systems. santos.comheraproject.com This high solubility means it tends to remain in surface waters and is considered a mobile species in the environment. industrialchemicals.gov.ausantos.com
Boron, in the form of boric acid, is found naturally in various environmental compartments, including soil, surface water, and seawater. epa.govepa.gov Anthropogenic releases add to this natural background. epa.gov Due to its high water solubility and low volatility, boric acid is not expected to partition significantly to the atmosphere, although it can be volatilized with steam. canada.ca
The interaction of boric acid with soil and sediment is a key factor in its environmental distribution. santos.com This interaction, or adsorption, is weak and reversible, and it is strongly dependent on pH. santos.comheraproject.com
At acidic to neutral pH, where the uncharged B(OH)₃ species dominates, adsorption to soil and sediment is minimal, leading to high mobility. heraproject.com
Under alkaline conditions (pH 7.5 to 9.0), adsorption increases. santos.com This is because the borate anion (B(OH)₄⁻) can be adsorbed onto surfaces, particularly those of clay minerals and iron or aluminum oxides. heraproject.com
The potential for bioaccumulation of boric acid in most aquatic organisms is low. canada.casantos.com Furthermore, evidence suggests that it does not biomagnify in environmental food webs. canada.ca
| Parameter | Finding | Source |
|---|---|---|
| Water Solubility | High (e.g., 5.8 g/100g at 25°C) | industrialchemicals.gov.au |
| Mobility in Soil | High, especially at acidic to neutral pH | heraproject.comepa.gov |
| Adsorption | pH-dependent; increases in alkaline conditions (pH 7.5-9.0) | santos.com |
| Bioaccumulation Potential | Low | canada.casantos.com |
| Persistence | Stable; does not undergo biotransformation or redox reactions | industrialchemicals.gov.ausantos.com |
Q & A
Q. What are the best practices for handling and storing boric acid-ethanol solutions in laboratory settings to ensure stability and safety?
Methodological Answer:
- Boric acid solutions in ethanol require precise temperature control (≥44°C) to prevent crystallization and precipitation, as seen in nuclear reactor applications . Use corrosion-resistant materials (e.g., austenitic stainless steel) for containers and pumps to avoid contamination . Ethanol’s volatility necessitates airtight storage with flame-resistant cabinets. Document handling protocols using safety data sheets (SDS) and align with institutional guidelines for hazardous chemicals.
Q. How can researchers ensure ethical compliance when designing experiments involving boric acid or ethanol?
Methodological Answer:
- Obtain informed consent using detailed forms explaining risks (e.g., ethanol flammability, boric acid toxicity) and data usage . Follow privacy standards (GDPR, HIPAA) for sensitive data. Reference ethical codes like the Declaration of Helsinki and include an ethics review section in proposals . For animal studies, adhere to the 3Rs (Replacement, Reduction, Refinement).
Q. What methodologies are recommended for validating the purity of boric acid-ethanol mixtures in synthetic chemistry?
Methodological Answer:
- Use infrared spectroscopy (IR) and X-ray diffraction (XRD) to confirm boric acid’s crystal structure . Quantify impurities (e.g., Fe²⁺) via inductively coupled plasma (ICP) spectroscopy. For ethanol purity, gas chromatography (GC) with flame ionization detection is standard. Compare results against national high-purity standards (e.g., ASTM) and report deviations .
Q. How should researchers address contradictions between experimental data and literature findings in dissolution studies of boric acid?
Methodological Answer:
- Replicate experiments under identical conditions (e.g., temperature, solvent ratios) . Conduct sensitivity analyses to identify critical variables (e.g., particle size, agitation speed). Use statistical tools (ANOVA, t-tests) to quantify discrepancies. Cross-reference with peer-reviewed studies, prioritizing recent publications to account for methodological advances .
Advanced Research Questions
Q. How can the interaction between boric acid and ethanol be optimized for catalytic applications, such as esterification or dehydration reactions?
Methodological Answer:
-
Design a fractional factorial experiment to test variables:
Variable Range Measurement Metric Boric acid conc. 0.1–5% (w/v) Reaction yield (%) Ethanol:Substrate 1:1 to 10:1 molar Byproduct formation (GC) Temperature 60–120°C Kinetics (rate constants)
Q. What experimental strategies resolve kinetic ambiguities in boric acid dissolution under varying ethanol-water solvent systems?
Methodological Answer:
- Conduct time-resolved dissolution studies with controlled parameters:
- Solvent ratio (ethanol:H₂O = 0:100 to 100:0)
- Temperature (25–80°C)
- Agitation (100–500 RPM)
Fit data to kinetic models (e.g., shrinking core, diffusion-controlled). Calculate activation energy (Eₐ) via the Arrhenius equation. Compare with molecular dynamics simulations to elucidate solvent effects .
Q. How can advanced purification techniques improve the nuclear-grade purity of boric acid in ethanol-based recrystallization processes?
Methodological Answer:
- Implement oxidative purification: Add H₂O₂ (3% v/v) to precipitate Fe²⁺ as Fe(OH)₃, followed by vacuum filtration . Use multi-stage recrystallization in ethanol with gradient cooling (60°C → 4°C). Monitor impurity profiles using ICP-MS and validate against ISO 9001 standards. Publish protocols in open-access repositories to facilitate replication .
Q. What are the methodological challenges in correlating boric acid’s corrosion inhibition properties with ethanol concentration in alloy studies?
Methodological Answer:
- Design electrochemical experiments (potentiodynamic polarization, EIS) on alloys (e.g., stainless steel 316L) in boric acid-ethanol mixtures. Variables:
1. Boric acid concentration: 0.1–2 M
2. Ethanol content: 0–50% (v/v)
3. pH: 4–8 (adjusted with NaOH/HCl)
- Use SEM-EDS to analyze surface morphology post-exposure. Compare with literature on borate-ethanol complexes to explain inhibition mechanisms .
Tables for Reference
Table 1: Key Parameters in Boric Acid-Ethanol Dissolution Studies
| Parameter | Optimal Range | Measurement Tool | Citation |
|---|---|---|---|
| Temperature | 50–70°C | Thermocouple | |
| Ethanol:H₂O Ratio | 3:7 | Refractometer | |
| Agitation Speed | 300 RPM | Digital tachometer |
Table 2: Common Impurities in Boric Acid and Mitigation Strategies
| Impurity | Source | Removal Method | Validation |
|---|---|---|---|
| Fe²⁺ | Raw materials | H₂O₂ oxidation + filtration | ICP-MS |
| Cl⁻ | Solvent contamination | Recrystallization | Ion chromatography |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
